2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester
Description
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and an oxiranyl (epoxide) substituent at the 2-position. The oxiranyl group confers high reactivity, making this compound valuable in ring-opening reactions for synthesizing pharmaceuticals or chiral intermediates . Characterization methods such as IR, NMR, and MS are standard for verifying structure and purity .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-(oxiran-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-7-5-4-6-9(13)10-8-15-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
FYZRNCWGRLEQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with epoxide compounds under controlled conditions. One common method includes the reaction of piperidine with an epoxide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester and related compounds from the evidence:
Structural and Functional Analysis
Reactivity :
- The target compound’s oxiranyl group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling regioselective ring-opening reactions. This contrasts with the iodomethyl group in (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, which facilitates SN2 substitutions or cross-coupling reactions .
- The hydroxyl group in tert-Butyl 1-hydroxypiperidine-2-carboxylate supports metal coordination, making it suitable for catalytic applications, whereas the nitro group in 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may stabilize charge-transfer complexes .
Synthetic Methods :
- Safety and Handling: Epoxides (e.g., the target compound) and iodides (e.g., (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester) are both irritants. Epoxides may pose additional carcinogenic risks, necessitating stringent ventilation and PPE .
- Piperidine derivatives generally exhibit higher conformational flexibility than pyrrolidines, influencing their binding in biological systems .
Biological Activity
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with oxiranes and subsequent esterification. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Description |
|---|---|
| NMR | Determines molecular structure |
| MS | Confirms molecular weight |
| IR | Identifies functional groups |
Biological Activity
Research indicates that 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of TNF-α production by activated monocytes is a key mechanism through which this compound exerts its anti-inflammatory effects.
Table 2: Inhibition of TNF-α Production
| Compound | IC50 (nM) |
|---|---|
| 2-Oxiranyl-piperidine ester | 40 |
| Rolipram | 60 |
Neuroprotective Effects
In models of neurodegenerative diseases, such as Parkinson's disease, 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester has demonstrated neuroprotective properties. It may help in reducing oxidative stress and apoptosis in neuronal cells.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Inflammation : In a controlled study, 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester was administered to mice subjected to lipopolysaccharide (LPS) stimulation. Results indicated a significant reduction in TNF-α levels compared to controls.
- Neuroprotection in Models of Parkinson's Disease : Another study evaluated the effects of this compound in a neurotoxin-induced model of Parkinson’s disease. The findings suggested that treatment with the compound led to improved motor function and reduced neurodegeneration markers.
The biological activity of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is thought to involve modulation of signaling pathways related to inflammation and neuronal survival. Specifically, it may act on pathways involving cyclic AMP (cAMP) signaling, enhancing cellular responses that counteract inflammation and promote cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
